Cas no 225662-12-4 (2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]hept-4-ylester)

2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]hept-4-ylester structure
225662-12-4 structure
Nome do Produto:2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]hept-4-ylester
N.o CAS:225662-12-4
MF:C27H36O7
MW:472.57054901123
CID:275463

2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]hept-4-ylester Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]hept-4-ylester
    • 2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11
    • 2-Butenoic acid,3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxofuro[2',3':8,9]cyclodeca[1,2-b]-7-oxabicyclo[4.1.0]h
    • 2-Butenoicacid, 3-methyl-,(1aS,3S,3aS,4S,7Z,8aS,12aR,12bR)-3-(acetyloxy)-1a,2,3,3a,4,5,6,8a,10,12,12a,12b-dodecahydro-3a,7,11,12b-tetramethyl-10-oxooxireno[5',6']benzo[1',2':4,5]cyclodeca[1,2-b]furan-4-ylester (9CI)
    • Malayenolide D
    • (+)-Malayenolide D
    • Inchi: 1S/C27H36O7/c1-14(2)10-24(29)33-21-9-8-15(3)11-19-18(16(4)25(30)32-19)12-20-26(21,6)22(31-17(5)28)13-23-27(20,7)34-23/h10-11,19-23H,8-9,12-13H2,1-7H3/b15-11-/t19-,20+,21-,22-,23-,26-,27+/m0/s1
    • Chave InChI: UYKZHWUYJJYTLX-UGQWMWMHSA-N
    • SMILES: C[C@]12O[C@H]1C[C@H](OC(=O)C)[C@@]1([C@H](CCC(C)=C[C@]3([H])OC(=O)C(C)=C3C[C@@]21[H])OC(=O)C=C(C)C)C |c:16,&1:1,3,5,10,11,17,26|

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 34
  • XLogP3: 3.115
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd